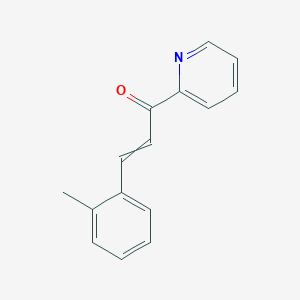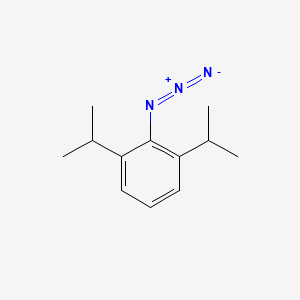
2,6-Diisopropylphenyl azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diisopropylphenyl azide is an organic compound characterized by the presence of an azide group attached to a phenyl ring substituted with two isopropyl groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Diisopropylphenyl azide can be synthesized through a diazotization reaction followed by azidation. The process typically involves the following steps:
Diazotization: The starting material, 2,6-diisopropylaniline, is treated with sodium nitrite in the presence of hydrochloric acid to form the corresponding diazonium salt.
Azidation: The diazonium salt is then reacted with sodium azide to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate safety measures due to the potentially explosive nature of azides.
Chemical Reactions Analysis
Types of Reactions: 2,6-Diisopropylphenyl azide undergoes various chemical reactions, including:
1,3-Dipolar Cycloaddition: Reacts with alkenes or alkynes to form triazoles.
Reduction: Can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The azide group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
1,3-Dipolar Cycloaddition: Typically carried out in the presence of a copper catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Triazoles: From 1,3-dipolar cycloaddition.
Amines: From reduction.
Substituted Phenyl Derivatives: From substitution reactions.
Scientific Research Applications
2,6-Diisopropylphenyl azide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Investigated for its potential in targeted alpha-particle therapy for cancer treatment.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2,6-diisopropylphenyl azide, particularly in targeted alpha-particle therapy, involves the selective reaction with endogenous acrolein produced by cancer cells. The azide group undergoes a 1,3-dipolar cycloaddition with acrolein, forming a triazoline intermediate. This intermediate can rearrange to form a diazo compound, which covalently bonds with cellular components, delivering the radioactive payload directly to the cancer cells .
Comparison with Similar Compounds
Phenyl Azide: Lacks the isopropyl groups, making it less sterically hindered.
2,4,6-Triisopropylphenyl Azide: Contains an additional isopropyl group, increasing steric hindrance.
2,6-Dimethylphenyl Azide: Substituted with methyl groups instead of isopropyl groups, affecting its reactivity.
Uniqueness: 2,6-Diisopropylphenyl azide is unique due to its specific substitution pattern, which provides a balance between steric hindrance and reactivity. This makes it particularly suitable for applications in targeted therapies where selective reactivity is crucial .
Properties
IUPAC Name |
2-azido-1,3-di(propan-2-yl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c1-8(2)10-6-5-7-11(9(3)4)12(10)14-15-13/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDBEFHDRSCTPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50459064 |
Source


|
| Record name | 2,6-diisopropylphenyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50459064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136551-45-6 |
Source


|
| Record name | 2,6-diisopropylphenyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50459064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
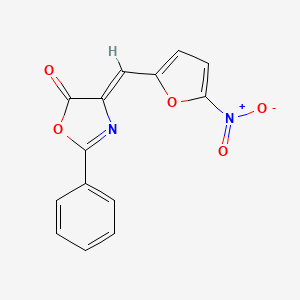

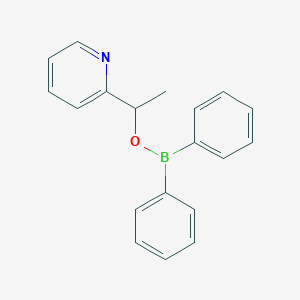
![3-[2-(3,4,5-Trimethoxyphenyl)ethenyl]thiophene](/img/structure/B14263299.png)

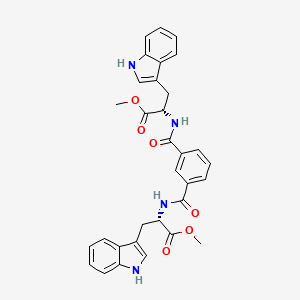
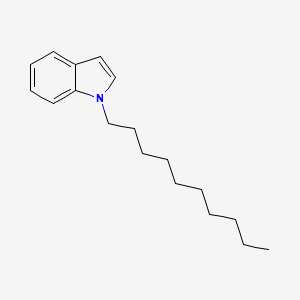
![3-Buten-2-one, 3-[(tributylstannyl)methyl]-](/img/structure/B14263318.png)
![(2Z)-4-Anilino-2-[(4-chlorophenyl)imino]naphthalen-1(2H)-one](/img/structure/B14263325.png)


![4,4'-[Naphthalene-1,5-diylbis(oxy)]dibenzonitrile](/img/structure/B14263350.png)
